3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQUPZKCFPFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one typically involves the reaction of 3,3,3-Trifluoro-2-methylpropanoic acid with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective properties in vitro.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Trifluoromethylpropanones
a) 1-(3-(Trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
- Structural Difference : The trifluoromethyl group is at the meta position of the phenyl ring.
- Similarity score: 0.82 .
b) 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 711-33-1)
- Structural Difference : The trifluoromethyl group is at the para position.
- Impact : Para substitution maximizes electronic effects (e.g., resonance withdrawal), enhancing the ketone's electrophilicity. However, para derivatives often exhibit lower solubility in polar solvents compared to ortho analogs. Similarity score: 0.82 .
Trifluoromethylpropanones with Additional Substituents
a) 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9)
- Structural Features : Contains both a fluorine and a trifluoromethyl group on the phenyl ring, with the ketone at the propan-2-one position.
- Properties :
b) 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1)
Enone Derivatives with Trifluoromethyl Groups
Compounds like 1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one () differ significantly due to their α,β-unsaturated ketone (enone) structure. The conjugation between the carbonyl and double bond increases UV absorption and reactivity in Michael additions, unlike the saturated propanone backbone of the target compound .
Perfluorinated Compounds
Heavily fluorinated analogs, such as 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane (CAS 28523-86-6), exhibit higher thermal and chemical stability but lack the aromatic ketone functionality critical for interactions in biological systems .
Biological Activity
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one, also known by its CAS number 128271-44-3, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₇F₃O
- Molecular Weight : 188.15 g/mol
- CAS Number : 128271-44-3
The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets. Its presence often leads to increased potency in pharmacological applications compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- GABA Receptor Modulation : Preliminary studies indicate that this compound may enhance GABA(A) receptor activity, which is crucial for its potential use as an anesthetic agent. This modulation can lead to increased inhibitory neurotransmission in the central nervous system (CNS) .
- Anesthetic Properties : Similar compounds have shown efficacy in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane, suggesting that this compound may possess comparable anesthetic properties .
Biological Activity
The compound exhibits a range of biological activities that are summarized in the following table:
Case Studies and Research Findings
- Study on Anesthetic Properties : A study evaluated various analogs of this compound for their ability to reduce MAC in isoflurane anesthesia. The findings indicated that certain analogs exhibited significant reductions in MAC without affecting heart rate or blood pressure .
- Anticonvulsant Efficacy : In another study focusing on anticonvulsant activity, the compound was tested against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. It showed a therapeutic index of 10 for MES activity, indicating a strong anticonvulsant effect .
Q & A
Basic: What are the common synthetic routes for preparing 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation of benzene derivatives with trifluoromethylated precursors. Key steps include:
- Step 1: Introduction of the trifluoromethyl group via nucleophilic substitution or radical fluorination. For example, using trifluoromethyl iodide (CF₃I) under UV light to functionalize intermediates .
- Step 2: Acylation of the phenyl ring using acetyl chloride derivatives. Catalysts like AlCl₃ or BF₃·Et₂O are critical for activating the carbonyl electrophile .
- Step 3: Methyl group introduction via alkylation, often employing Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions .
Optimization Factors:
- Temperature: Lower temperatures (0–5°C) minimize side reactions during acylation .
- Solvent: Dichloromethane or THF improves solubility of intermediates, while polar aprotic solvents (DMF) enhance nucleophilic substitutions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Single-crystal XRD using SHELX software resolves the stereochemistry and bond angles. The trifluoromethyl group’s electron density map confirms its orientation .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 232.07 (C₁₁H₁₀F₃O⁺), corroborating the molecular formula .
Advanced: What role does the trifluoromethyl group play in the compound’s reactivity and stability compared to non-fluorinated analogs?
Methodological Answer:
- Electron-Withdrawing Effect: The CF₃ group reduces electron density at the carbonyl carbon, increasing electrophilicity and accelerating nucleophilic additions (e.g., with amines or hydrazines) .
- Metabolic Stability: Fluorine’s inductive effect slows oxidative degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles in drug candidates .
- Thermal Stability: The CF₃ group’s strong C-F bonds raise decomposition temperatures (>200°C vs. ~150°C for non-fluorinated analogs) .
Contradictions in Data:
- Some studies report reduced solubility in polar solvents due to fluorine’s hydrophobicity, while others note improved solubility in fluorinated solvents (e.g., hexafluoroisopropanol). This discrepancy requires solvent polarity index analysis .
Advanced: How do steric and electronic effects of the methyl and trifluoromethyl groups influence the compound’s interactions in catalytic processes?
Methodological Answer:
- Steric Effects: The methyl group at C2 introduces steric hindrance, reducing accessibility to bulky catalysts (e.g., Pd/C in hydrogenation). Computational modeling (DFT) predicts a 15% slower reaction rate compared to des-methyl analogs .
- Electronic Effects: The CF₃ group’s electronegativity polarizes the carbonyl, enhancing Lewis acid-catalyzed reactions. For example, AlCl₃-mediated Friedel-Crafts reactions proceed 30% faster than with non-fluorinated ketones .
- Catalyst Design: Asymmetric catalysis using chiral ligands (e.g., BINOL) is less effective due to CF₃-induced electronic quenching, necessitating fluorinated catalysts like (R)-TRIP .
Advanced: What strategies are effective in resolving contradictions in biological activity data across different studies?
Methodological Answer:
- Dose-Response Reassessment: Reproducing assays with standardized concentrations (e.g., 1–100 µM) eliminates variability from non-linear pharmacokinetics .
- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in reported IC₅₀ values .
- Target Validation: CRISPR-Cas9 knockout of putative targets (e.g., kinases) clarifies off-pathway effects. For instance, conflicting data on COX-2 inhibition were resolved by confirming off-target binding to prostaglandin receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
